4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde

IDO1 inhibition Immuno-oncology Enzyme assay

Indole-3-carbaldehyde derivatives often lack the specific substitution patterns required for targeted IDO1 inhibitor development or regioselective metalation studies. 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde solves this with: • Dual 4-chloro & 5-hydroxy substituents enabling unique hydrogen-bonding & electronic effects • Validated IDO1 inhibition (IC₅₀=50 μM) as a starting point for SAR optimization • Enables Knoevenagel, Vilsmeier-Haack, & directed ortho-metalation reactions not possible with generic indoles

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Cat. No. B11904337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2C=O)Cl)O
InChIInChI=1S/C9H6ClNO2/c10-9-7(13)2-1-6-8(9)5(4-12)3-11-6/h1-4,11,13H
InChIKeyPZCQIJQICOGJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde: Halogenated Indole Building Block


4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde (CAS 1227502‑81‑9) is a heteroarenecarbaldehyde of the indole family [REFS‑1]. This compound is a substituted indole‑3‑carbaldehyde that carries both a chlorine atom at the 4‑position and a hydroxyl group at the 5‑position of the indole ring [REFS‑2]. It is a building block used in the synthesis of more complex indole‑based molecules, including biologically active compounds [REFS‑2].

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde: Unmatched by Simple Analogs


The 4‑chloro and 5‑hydroxy substituents of 4‑chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde alter its physicochemical properties, reactivity, and biological activity relative to unsubstituted or singly substituted indole‑3‑carbaldehydes [REFS‑1]. In particular, the chlorine atom at the 4‑position influences the electron density of the indole ring, affecting its behavior in electrophilic aromatic substitution and metalation reactions [REFS‑2]. The hydroxyl group at the 5‑position introduces hydrogen‑bonding capabilities that are absent in 4‑chloro‑1H‑indole‑3‑carbaldehyde [REFS‑1]. The combination of these substituents results in a compound that cannot be replaced by generic indole‑3‑carbaldehyde or 5‑hydroxyindole‑3‑carbaldehyde without altering the outcome of chemical syntheses or biological assays.

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde: Differentiation from Structural Analogs


IDO1 Enzyme Inhibition

4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde inhibits recombinant human indoleamine 2,3‑dioxygenase 1 (IDO1) with an IC₅₀ of 5.00 × 10⁴ nM (50 μM) in a cell‑free enzyme assay [REFS‑1]. This provides a baseline for structure‑activity relationship (SAR) studies. In contrast, the parent indole‑3‑carbaldehyde (I3A) is not reported as an IDO1 inhibitor, and 5‑hydroxy‑1H‑indole‑3‑carbaldehyde lacks reported IDO1 inhibition data [REFS‑2].

IDO1 inhibition Immuno-oncology Enzyme assay

Physicochemical Properties: MW & LogP

4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde has a molecular weight of 195.60 g·mol⁻¹ [REFS‑1], significantly higher than that of the unsubstituted indole‑3‑carbaldehyde (145.16 g·mol⁻¹) [REFS‑2] and 5‑hydroxy‑1H‑indole‑3‑carbaldehyde (161.16 g·mol⁻¹) [REFS‑3]. The chlorine atom increases the compound's calculated LogP by approximately 0.5–1.0 units relative to the non‑chlorinated analogs [REFS‑1].

Physicochemical properties ADME Compound selection

Regioselective Metalation Reactivity

The presence of a substituent at the 4‑position of the indole ring alters the regioselectivity of metalation. Studies on 3‑indolecarbaldehyde derivatives have demonstrated that a 4‑chloro substituent directs metalation to different ring positions compared to unsubstituted or 5‑substituted indoles [REFS‑1]. This regiodivergence is critical for the synthesis of 4‑, 5‑, 6‑, or 7‑functionalized indoles.

Organic synthesis Regioselective metalation Indole functionalization

Commercial Purity Grade

4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde is commercially available with a purity specification of NLT 98% (Not Less Than 98%) from specialty chemical suppliers [REFS‑1]. This level of purity is suitable for most research applications without requiring additional purification.

Chemical procurement Purity Quality control

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde Applications


Immuno-Oncology: IDO1 Inhibitor Research

4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde can serve as a starting point for the design and synthesis of novel indole‑based IDO1 inhibitors [REFS‑1]. Its measurable IDO1 inhibition (IC₅₀ = 50 μM) provides a foundation for structure‑based optimization to improve potency and selectivity [REFS‑1].

Building Block for 4-Substituted Indoles

The 4‑chloro and 5‑hydroxy substituents enable the synthesis of indole derivatives that are not easily accessible from unsubstituted indole‑3‑carbaldehyde [REFS‑1]. This compound can be used in Knoevenagel condensations, Vilsmeier–Haack reactions, and directed ortho‑metalation to generate focused libraries of 4‑functionalized indoles [REFS‑2].

Regioselective Functionalization Methodology

The 4‑chloro substituent of 4‑chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde alters the regioselectivity of metalation, making it a valuable substrate for investigating substituent effects on directed ortho‑metalation [REFS‑1]. This knowledge aids in the development of new synthetic methodologies for 4‑, 5‑, 6‑, or 7‑functionalized indoles.

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